molecular formula C18H18N2O4S B2922995 N-ethyl-N-phenyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide CAS No. 899954-56-4

N-ethyl-N-phenyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

Cat. No. B2922995
CAS RN: 899954-56-4
M. Wt: 358.41
InChI Key: DSFNLCDEJCYMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-phenyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Luminescent Properties and White Light Emission

Luminescent properties of benzothiazole derivatives have been extensively studied for their potential application in white light emission. Fengxian Lu et al. (2017) synthesized three benzothiazole derivatives with notable luminescent properties. These compounds exhibit bright blue-violet, green, and orange emissions, respectively, making them suitable for use in white-light-emitting devices when doped into a polymer matrix. This approach offers a simple and flexible method for fabricating white-light-emitting devices using structurally similar compounds without detrimental energy transfer (Lu et al., 2017).

Inhibitors in Tissue Damage and Wound Healing

4-Thiazolidinone derivatives as matrix metalloproteinases (MMPs) inhibitors in tissue damage have been synthesized and evaluated. M. Incerti et al. (2018) designed and synthesized nine derivatives combining a benzisothiazole and 4-thiazolidinone framework, aiming to affect the inflammatory/oxidative process. Derivative 23 showed the highest activity, inhibiting MMP-9 at the nanomolar level, highlighting its potential wound healing effects (Incerti et al., 2018).

Synthesis of β-Substituted-α,β-Unsaturated Amides

The β-Lithiations of carboxamides technique for synthesizing β-substituted-α,β-unsaturated amides was explored by A. Katritzky et al. (1993). This method involves treating N-Methyl-2-methyl-3-(benzotriazol-1-yl)propanamide with butyllithium to form a dianion, which then affords various monosubstituted products upon treatment with different reagents. This synthesis pathway opens up possibilities for creating diverse α,β-unsaturated amides with potential applications in various fields (Katritzky et al., 1993).

Antimicrobial and Anti-Inflammatory Activities

New N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides were synthesized and characterized for their psychotropic, anti-inflammatory, cytotoxicity, and antimicrobial activities. A. Zablotskaya et al. (2013) reported that these compounds possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some demonstrate antimicrobial action. This suggests their potential use in developing therapeutic agents with specific combinations of activities (Zablotskaya et al., 2013).

properties

IUPAC Name

N-ethyl-N-phenyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-2-19(14-8-4-3-5-9-14)17(21)12-13-20-18(22)15-10-6-7-11-16(15)25(20,23)24/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFNLCDEJCYMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-phenyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.